![molecular formula C6H11NO B12843979 (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,6S)-2-Azabicyclo[221]heptan-6-ol is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for scaling up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but with different ring sizes and substitution patterns.
Bicyclo[2.1.1]hexanes:
Uniqueness: (1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
(1R,4S,6S)-2-azabicyclo[2.2.1]heptan-6-ol |
InChI |
InChI=1S/C6H11NO/c8-6-2-4-1-5(6)7-3-4/h4-8H,1-3H2/t4-,5+,6-/m0/s1 |
Clé InChI |
AUBJWMXFVGCAGR-JKUQZMGJSA-N |
SMILES isomérique |
C1[C@H]2C[C@@H]([C@@H]1NC2)O |
SMILES canonique |
C1C2CC(C1NC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)


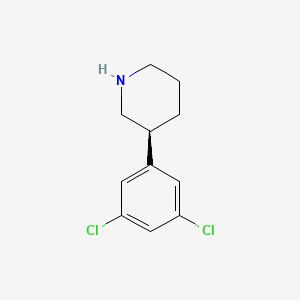

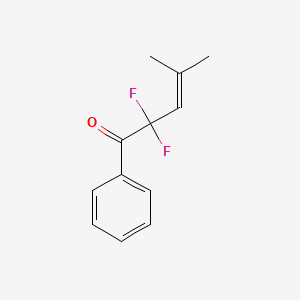
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
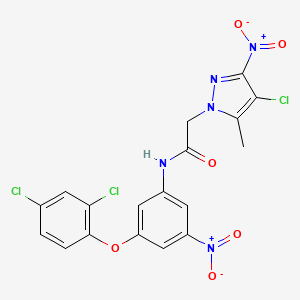
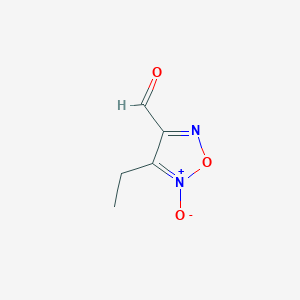
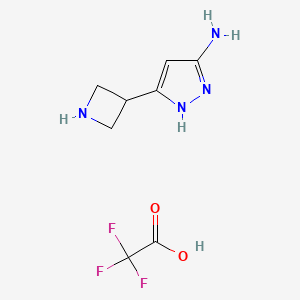
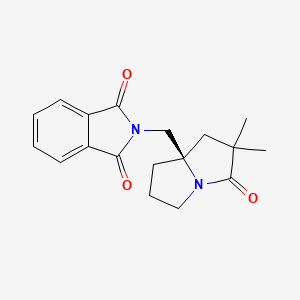
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)

